3-Chloro-3-(4-methylbenzyl)-3H-diazirine

Photoaffinity labeling Crosslinking efficiency Photoreactive probe comparison

For target deconvolution studies requiring comprehensive, unbiased protein labeling, generic diazirines fail due to acidic residue bias or wavelength incompatibility. 3-Chloro-3-(4-methylbenzyl)-3H-diazirine operates via a carbene intermediate with broad amino acid coverage, eliminating the non-acidic binding partner blind spots inherent to alkyl diazirines. - Broad-spectrum insertion: Labels C-H, O-H, and N-H bonds via arylchlorocarbene upon ~350-375 nm irradiation. - Enhanced C-H insertion efficiency: Electron-donating 4-methylbenzyl group improves crosslinking efficacy in polymer and materials science. - Modular probe design: Chloro leaving group enables nucleophilic displacement for tag conjugation.

Molecular Formula C9H9ClN2
Molecular Weight 180.63 g/mol
CAS No. 93746-79-3
Cat. No. B11911021
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Chloro-3-(4-methylbenzyl)-3H-diazirine
CAS93746-79-3
Molecular FormulaC9H9ClN2
Molecular Weight180.63 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)CC2(N=N2)Cl
InChIInChI=1S/C9H9ClN2/c1-7-2-4-8(5-3-7)6-9(10)11-12-9/h2-5H,6H2,1H3
InChIKeyPWMSMEIVZHXUGP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Chloro-3-(4-methylbenzyl)-3H-diazirine: Aryl Diazirine Photoreactive Crosslinker


3-Chloro-3-(4-methylbenzyl)-3H-diazirine (CAS 93746-79-3) is a halogenated 3-aryl-3H-diazirine derivative that serves as a photoactivatable carbene precursor for photoaffinity labeling (PAL) and macromolecular crosslinking applications. Upon irradiation with UV light (typically ~350–375 nm for arylchlorodiazirines) [1], the diazirine three-membered ring undergoes photolytic nitrogen extrusion to generate a highly reactive arylchlorocarbene intermediate capable of rapid insertion into C–H, O–H, and N–H bonds [2]. The compound features a chloro substituent at the diazirine carbon and a 4-methylbenzyl moiety, which contributes electron-donating character to the aryl system—a structural feature implicated in enhanced carbene insertion efficiency according to systematic structure-function studies of aryl diazirines [3].

3-Chloro-3-(4-methylbenzyl)-3H-diazirine vs. Generic Photocrosslinkers


In photoaffinity labeling and macromolecular crosslinking applications, generic substitution of photoreactive moieties is scientifically invalid because the photochemical activation mechanism, intermediate reactivity profile, wavelength compatibility, and amino acid side-chain labeling selectivity differ profoundly across photocrosslinker classes. Aryl azides require low-wavelength irradiation (≤300 nm) that can damage biological macromolecules [1], while benzophenones necessitate prolonged irradiation times that increase non-specific background labeling [2]. Even within the diazirine family, alkyl diazirines preferentially label acidic amino acids (Glu, Asp) via a reactive diazo intermediate pathway in a pH-dependent manner, whereas aryl diazirines react primarily through a carbene intermediate with broader amino acid coverage [3]. 3-Chloro-3-(4-methylbenzyl)-3H-diazirine, as an arylchlorodiazirine with a 4-methylbenzyl substituent, occupies a distinct mechanistic and electronic niche that cannot be replicated by generic diazirine alternatives. The following evidence demonstrates quantifiable differentiation that justifies compound-specific selection.

3-Chloro-3-(4-methylbenzyl)-3H-diazirine: Performance Evidence


Crosslinking Uniformity: Aryl Diazirines vs. Benzophenones

A direct head-to-head comparison under identical irradiation conditions using the pentapeptide thymopentin (TP5) as a model system demonstrated that the aryl diazirine-based probe (p-(3-trifluoromethyl)diazirinophenylalanine) produced uniform crosslinking products via smooth photolysis, in contrast to benzophenone which generated a variety of non-uniform rearrangement products requiring prolonged UV exposure for complete conversion [1]. While the specific derivative studied was a trifluoromethyl-substituted aryl diazirine rather than 3-chloro-3-(4-methylbenzyl)-3H-diazirine, the carbene-generation mechanism is shared across aryl diazirines, and arylchlorodiazirines represent a closely related subclass with comparable photochemical behavior [2].

Photoaffinity labeling Crosslinking efficiency Photoreactive probe comparison

Divergent Labeling Mechanisms: Aryl vs. Alkyl Diazirines

A systematic proteome-wide evaluation of diazirine labeling preferences established that alkyl diazirines and aryl-fluorodiazirines operate via fundamentally different reactive intermediates with distinct amino acid labeling profiles [1]. Alkyl diazirines exhibit preferential labeling of acidic amino acids (glutamate and aspartate) in a pH-dependent manner characteristic of a reactive alkyl diazo intermediate, whereas aryl-fluorodiazirine labeling patterns reflect reaction primarily through a carbene intermediate with broader amino acid coverage [1]. 3-Chloro-3-(4-methylbenzyl)-3H-diazirine, as an arylchlorodiazirine, is expected to follow the aryl diazirine carbene-mediated pathway rather than the alkyl diazirine diazo-intermediate pathway.

Photoaffinity labeling Amino acid selectivity Carbene vs. diazo intermediates

Excited-State Dynamics: Electron-Donating Substituents

Multireference quantum chemical calculations (CASSCF and CASPT2) on arylchlorodiazirine (ACDA) derivatives revealed that the excited-state C–N cleavage reaction proceeds through S₁ barriers of only 4–6 kcal mol⁻¹ and that electron-donating substituents on the aromatic ring preferentially stabilize the excited-state minimum via reversed charge transfer during the cleavage reaction [1]. The calculations reproduce the experimentally established correlation between Hammett σ⁺ parameters and S₁ lifetime, indicating that electron-donating substitution extends the excited-state lifetime [1]. 3-Chloro-3-(4-methylbenzyl)-3H-diazirine bears a 4-methylbenzyl group, which provides electron-donating character via the methyl substituent on the benzyl moiety, suggesting enhanced excited-state stabilization relative to unsubstituted or electron-withdrawing arylchlorodiazirines.

Photochemistry Excited-state dynamics Arylchlorodiazirines

C–H Insertion Efficiency: Electron-Rich Diazirines

The first comprehensive survey of diazirine structure-function relationships, combining experimental and computational methods, established that electron-rich aryl diazirines demonstrate greatly enhanced efficacy toward C–H insertion under both thermal and photochemical activation conditions [1]. Activation energy and activation temperature of aryl diazirines can be systematically varied through rational manipulation of electronic properties [1]. 3-Chloro-3-(4-methylbenzyl)-3H-diazirine incorporates a 4-methylbenzyl substituent that confers electron-donating character, positioning this compound within the electron-rich aryl diazirine class that exhibits superior C–H insertion performance.

C–H insertion Structure-activity relationship Aryl diazirines

3-Chloro-3-(4-methylbenzyl)-3H-diazirine: Best Applications


Unbiased Target Identification by Photoaffinity Labeling

When conducting target identification studies where comprehensive, unbiased labeling of protein interactomes is required—rather than membrane-proteome-focused or acidic-residue-biased labeling—3-chloro-3-(4-methylbenzyl)-3H-diazirine is the appropriate selection. As established by West et al. (2021) [1], aryl diazirines operate primarily through a carbene intermediate with broader amino acid side-chain coverage, in contrast to alkyl diazirines which preferentially label acidic residues (Glu, Asp) via a diazo intermediate pathway. This compound should be prioritized for small-molecule target deconvolution, drug mechanism-of-action studies, and interactome mapping where missing non-acidic binding partners would constitute experimental failure.

Polymer Crosslinking via C–H Insertion

For materials science applications involving polymer crosslinking, surface functionalization, or adhesion promotion via C–H insertion chemistry, the electron-donating 4-methylbenzyl substituent of this compound aligns with optimal design features identified by Musolino et al. (2021) [1], who demonstrated that electron-rich aryl diazirines exhibit greatly enhanced efficacy toward C–H insertion under both thermal and photochemical activation conditions. This compound is particularly suited for crosslinking non-functionalized polymers (e.g., polyolefins), generating low dielectric-constant thermosets, and creating patterned surface modifications where insertion efficiency directly determines material performance.

Multifunctional Photoprobe Synthesis via Nucleophilic Displacement

The chloro substituent at the diazirine carbon in 3-chloro-3-(4-methylbenzyl)-3H-diazirine provides a synthetic handle for nucleophilic displacement reactions, enabling the construction of multifunctional photoaffinity probes. The diazirine exchange reaction allows facile replacement of the halo substituent with a variety of nucleophiles [1], offering modular diversification for incorporating detection tags (biotin, fluorophores), enrichment handles (alkyne click chemistry moieties), or tethering groups. This synthetic versatility, combined with the favorable photochemical properties of the aryl diazirine core, makes this compound a preferred building block for custom PAL probe development compared to alkyl diazirines lacking the chloro leaving group.

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